molecular formula C14H27NO B14298787 3-Hydroxytetradecanenitrile CAS No. 113576-56-0

3-Hydroxytetradecanenitrile

Cat. No.: B14298787
CAS No.: 113576-56-0
M. Wt: 225.37 g/mol
InChI Key: ILNUGZHDTJANGX-UHFFFAOYSA-N
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Description

3-Hydroxytetradecanenitrile is a nitrile derivative featuring a hydroxyl group at the third carbon of a tetradecane chain. It is commonly utilized as a key intermediate in organic synthesis, particularly in the preparation of lactones via Blaise reactions. The hydroxyl group in this molecule often requires protection (e.g., using trialkylsilyl or alkoxyalkyl groups) to prevent undesired side reactions during synthetic steps . Its reactivity in the presence of zinc and alkyl 2-bromooctanoates underscores its versatility in forming iminohexadecanoate derivatives, which are subsequently cyclized to yield target lactones .

Properties

CAS No.

113576-56-0

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

3-hydroxytetradecanenitrile

InChI

InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14,16H,2-12H2,1H3

InChI Key

ILNUGZHDTJANGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic Addition: One common method for synthesizing hydroxynitriles is the nucleophilic addition of hydrogen cyanide (HCN) to aldehydes or ketones.

    Dehydration of Amides: Another method involves the dehydration of primary amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of 3-Hydroxytetradecanenitrile typically involves large-scale nucleophilic addition reactions, where the precursor aldehyde or ketone is reacted with HCN in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxytetradecanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxytetradecanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The enzyme inhibitory activity is due to its interaction with active sites of specific enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 3-hydroxytetradecanenitrile and other hydroxy nitriles or nitrile derivatives highlight distinct differences in chain length, branching, and unsaturation, which influence their physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Key Features of 3-Hydroxytetradecanenitrile and Structurally Related Compounds

Compound Name CAS Number Molecular Formula Structural Features Key Applications/Synthesis
3-Hydroxytetradecanenitrile Not provided C₁₄H₂₇NO Straight-chain, hydroxyl at C3, nitrile group Intermediate in Blaise reactions for lactone synthesis
3-Hydroxy-4,4-dimethylpentanenitrile 220699-99-0 C₇H₁₃NO Branched chain, dimethyl groups at C4 Potential chemical intermediate; no specific data
3-hydroxynonadecanenitrile 30683-76-2 C₁₉H₃₇NO Long straight chain, hydroxyl at C3 Likely surfactant or lipid analog
3-Hydroxy-4-pentenenitrile Not available C₅H₇NO Unsaturated (double bond at C4) Possible monomer or intermediate
3-hexyldec-3-enenitrile 62444-27-3 C₁₆H₂₉N Unsaturated (decene with hexyl substituent) Organic synthesis intermediate

Structural and Functional Differences

  • Chain Length: 3-Hydroxytetradecanenitrile (C14) and 3-hydroxynonadecanenitrile (C19) differ significantly in chain length, impacting their solubility and melting points. Longer chains (e.g., C19) typically exhibit higher hydrophobicity and lower solubility in polar solvents compared to shorter analogs .
  • Branching : 3-Hydroxy-4,4-dimethylpentanenitrile’s branched structure reduces its crystallinity and melting point relative to straight-chain hydroxy nitriles, making it more suitable for low-temperature reactions .
  • Unsaturation : Compounds like 3-hexyldec-3-enenitrile and 3-hydroxy-4-pentenenitrile contain double bonds, which enhance their reactivity in addition reactions (e.g., hydrogenation or cycloadditions) .

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